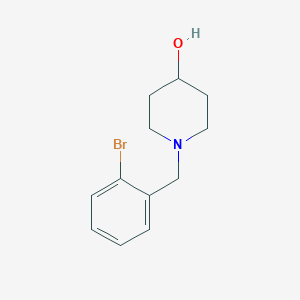

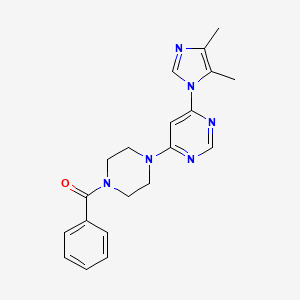

![molecular formula C19H11Cl2NO B5558167 3-[5-(2,5-二氯苯基)-2-呋喃基]-2-苯基丙烯腈](/img/structure/B5558167.png)

3-[5-(2,5-二氯苯基)-2-呋喃基]-2-苯基丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound belongs to a class of molecules that exhibit a range of interesting chemical and physical properties due to their unique molecular structures. These compounds are often studied for their potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar furan and acrylonitrile derivatives typically involves multistep chemical reactions, including the formation of furan rings, halogenation, and the introduction of acrylonitrile groups. One common approach might involve starting from a furan precursor, followed by functionalization with chlorophenyl groups and subsequent acrylonitrile incorporation through suitable chemical reactions (Trishin, Gonchar, & Namestnikov, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile" is characterized by the presence of furan rings, which are known for their aromaticity and reactivity due to the electron-rich oxygen atom. Additionally, the presence of dichlorophenyl and phenylacrylonitrile groups influences the electronic distribution across the molecule, affecting its chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Compounds with furan, dichlorophenyl, and acrylonitrile moieties participate in various chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution, owing to their multiple reactive sites. Their chemical properties are significantly influenced by the electron-withdrawing nitrile group and the electron-donating furan ring, leading to a balance of reactivity that can be exploited in synthetic chemistry (Kato, Kuboyama, & Hirao, 1972).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are determined by their molecular structure. The presence of halogen atoms and the aromatic system usually results in higher melting and boiling points compared to aliphatic compounds. The solubility in organic solvents versus water is influenced by the polar nitrile group and nonpolar aromatic rings, making these compounds soluble in organic solvents while relatively less soluble in water.

Chemical Properties Analysis

The chemical behavior of "3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile" is expected to be complex due to the interplay between its functional groups. The acrylonitrile moiety is reactive towards nucleophiles, the furan ring can undergo Diels-Alder reactions as a diene, and the dichlorophenyl group can participate in electrophilic aromatic substitution reactions. These properties make the compound versatile in organic synthesis and potentially useful in the development of pharmaceuticals and materials.

科学研究应用

合成应用和化学反应性

与所讨论的化学结构密切相关的苯基、呋喃基和 5-硝基-2-呋喃基丙烯腈氧化物已因其与各种偶极亲和体的反应性而被研究,从而产生异恶唑啉和异恶唑,表明这些化合物在合成有机化学和杂环化合物的形成中具有潜力 (佐佐木和吉冈,1967)。此外,研究表明 N-芳基-2-呋喃基肼酰氯的合成和环加成反应可产生各种吡唑啉衍生物,突出了这些化合物在创建药理学相关结构中的用途 (沙瓦利、哈萨宁和易卜拉欣,1990)。

抗分枝杆菌活性

某些衍生物已被合成并评估其抗分枝杆菌活性,表明这些化合物在开发用于治疗结核病等疾病的新治疗剂中具有潜在用途。例如,合成了各种戊三酮-3-[4-[[(5-硝基-2-呋喃基/吡啶基/取代苯基)亚甲基]肼基羰基]苯基]腙,并显示出对快速分枝杆菌和结核分枝杆菌的活性,其中一些化合物表现出显着的抑制作用 (Küçükgüzel 等人,1999)。

光化学和光电子能谱

已探索呋喃核被取代的 1-(2-呋喃基)-2-芳基乙烯的制备,用于光化学和光电子能谱研究。这表明这些化合物在理解分子的电子性质及其在光照下的行为方面的重要性 (卡明斯基-扎莫拉和雅科普奇奇,1981)。

药物发现中的探索

据报道,在药物发现中,探索合成多功能酰胺作为通过酶抑制、化学信息学特性、分子对接和动态模拟见解治疗阿尔茨海默病的新治疗剂。这证明了使用与 3-[5-(2,5-二氯苯基)-2-呋喃基]-2-苯基丙烯腈相关的化合物开发治疗神经系统疾病的潜力 (哈桑等人,2018)。

作用机制

属性

IUPAC Name |

(Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2NO/c20-15-6-8-18(21)17(11-15)19-9-7-16(23-19)10-14(12-22)13-4-2-1-3-5-13/h1-11H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKUVPXFXORTAL-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-phenyl-acrylonitrile | |

CAS RN |

301691-42-9 |

Source

|

| Record name | 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-2-PHENYLACRYLONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

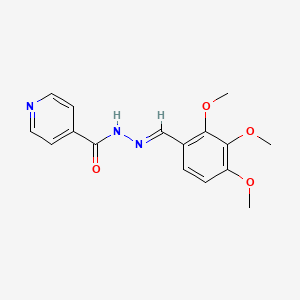

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

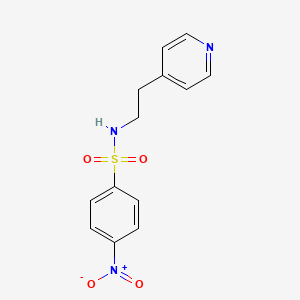

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

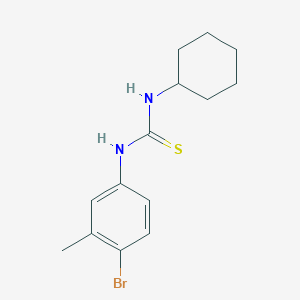

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)